6,7-Didehydro Mometasone Furoate
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Overview
Description
6,7-Didehydro Mometasone Furoate is a synthetic corticosteroid and an impurity of Mometasone Furoate, which is widely used as an anti-inflammatory agent. Mometasone Furoate itself is employed in the treatment of skin inflammatory conditions, hay fever, and asthma . The compound this compound is structurally similar to Mometasone Furoate but contains a double bond between the 6th and 7th carbon atoms in its steroid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Didehydro Mometasone Furoate involves multiple steps, starting from the basic steroidal structure. The introduction of the double bond between the 6th and 7th carbon atoms is a key step in the synthesis. This can be achieved through dehydrogenation reactions using specific reagents and conditions. For instance, the use of perchloric acid in dichloromethane at low temperatures has been reported to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
6,7-Didehydro Mometasone Furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the double bond back to a single bond.
Substitution: Various substitution reactions can occur at different positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield saturated derivatives .
Scientific Research Applications
6,7-Didehydro Mometasone Furoate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of corticosteroids.
Biology: Employed in biological studies to understand the effects of structural modifications on corticosteroid activity.
Medicine: Investigated for its potential therapeutic effects and as a model compound to develop new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 6,7-Didehydro Mometasone Furoate is similar to that of Mometasone Furoate. It binds to glucocorticoid receptors, causing conformational changes that lead to the separation of the receptor from chaperone proteins. The receptor then translocates to the nucleus, where it modulates the transcription of anti-inflammatory genes . This results in the suppression of inflammatory responses and the reduction of symptoms associated with inflammatory conditions .
Comparison with Similar Compounds
Similar Compounds
Mometasone Furoate: The parent compound, widely used as an anti-inflammatory agent.
Fluticasone Propionate: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A potent corticosteroid with a different structural backbone but similar therapeutic effects
Uniqueness
6,7-Didehydro Mometasone Furoate is unique due to the presence of the double bond between the 6th and 7th carbon atoms, which can influence its binding affinity and activity at glucocorticoid receptors. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other corticosteroids .
Properties
Molecular Formula |
C27H28Cl2O6 |
---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C27H28Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-10,12,15,18-19,21,31H,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1 |
InChI Key |
JFGMTKHJWUPPDD-ZULDAHANSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C=CC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |
Canonical SMILES |
CC1CC2C3C=CC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |
Origin of Product |
United States |
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